molecular formula C13H20O2 B6160564 5-(4-methoxyphenyl)-2-methylpentan-2-ol CAS No. 4586-90-7

5-(4-methoxyphenyl)-2-methylpentan-2-ol

Cat. No. B6160564
CAS RN: 4586-90-7
M. Wt: 208.3
InChI Key:
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Description

5-(4-methoxyphenyl)-2-methylpentan-2-ol, or 5-MPMP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It is a colorless and odorless liquid that can be produced in a laboratory setting, and its low toxicity makes it an attractive option for use in experiments.

Scientific Research Applications

5-MPMP has been used in various scientific research applications, such as in the study of its effects on the body's metabolism and its potential use as an anti-inflammatory agent. It has also been used in studies of its potential as an anti-cancer agent, as well as its potential use as a neuroprotectant. Additionally, 5-MPMP has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 5-MPMP is not yet fully understood. However, it is believed to act as a modulator of the body's metabolism, as well as its inflammatory response. It is also believed to have antioxidant and anti-cancer properties, as well as neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MPMP are still being studied. However, preliminary studies have suggested that it may have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-MPMP in laboratory experiments include its low toxicity, its ability to be synthesized in a laboratory setting, and its potential for use in various scientific research applications. However, there are some limitations to its use in laboratory experiments, such as the fact that its exact mechanism of action is still not fully understood. Additionally, further research is needed to fully understand its biochemical and physiological effects.

Future Directions

The potential future directions for 5-MPMP research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential use as an anti-inflammatory, antioxidant, and anti-cancer agent. Additionally, further research is needed to fully understand its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research into its potential as a neuroprotectant is needed. Finally, further research into its potential for use in other scientific research applications is needed.

Synthesis Methods

5-MPMP can be synthesized through a two-step process. The first step involves the reaction of 4-methoxyphenol with 2-methylpentan-2-one in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 5-MPMP, and a byproduct, sodium salt of 4-methoxyphenol. The second step involves the removal of the sodium salt through the use of a solvent such as ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(4-methoxyphenyl)-2-methylpentan-2-ol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-methylpentan-2-ol", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "magnesium", "iodine", "diethyl ether", "ethylmagnesium bromide" ], "Reaction": [ "Step 1: Reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol using sodium borohydride as a reducing agent in the presence of acetic acid.", "Step 2: Conversion of 4-methoxybenzyl alcohol to 4-methoxyphenylacetaldehyde using sodium hydroxide and hydrochloric acid.", "Step 3: Condensation of 4-methoxyphenylacetaldehyde with 2-methylpentan-2-ol in the presence of magnesium and iodine to form 5-(4-methoxyphenyl)-2-methylpentan-2-one.", "Step 4: Reduction of 5-(4-methoxyphenyl)-2-methylpentan-2-one to 5-(4-methoxyphenyl)-2-methylpentan-2-ol using sodium borohydride as a reducing agent in the presence of acetic acid.", "Step 5: Formation of Grignard reagent by reacting ethylmagnesium bromide with magnesium in diethyl ether.", "Step 6: Addition of Grignard reagent to 5-(4-methoxyphenyl)-2-methylpentan-2-ol to form the final product, 5-(4-methoxyphenyl)-2-methylpentan-2-ol magnesium bromide." ] }

CAS RN

4586-90-7

Molecular Formula

C13H20O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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